2,3,4,5-Tetrachlorophenol
Overview
Description
2,3,4,5-Tetrachlorophenol is a chlorinated derivative of phenol with the molecular formula C₆H₂Cl₄O. It is a persistent and potentially hazardous substance, commonly used as a fungicide and in applications such as plant preservation and sewage treatment . This compound is known for its phenolic odor and is typically found as a beige solid or needles .
Mechanism of Action
Target of Action
2,3,4,5-Tetrachlorophenol (2,3,4,5-TCP) primarily targets the ATP synthase subunit alpha in the mitochondria . This protein plays a crucial role in energy production within cells, converting ADP to ATP, the main energy currency of the cell .
Mode of Action
They may inhibit enzymes, interact with cell membranes, and disrupt mitochondrial function .
Biochemical Pathways
By targeting the ATP synthase subunit alpha, 2,3,4,5-TCP could potentially disrupt this pathway, leading to decreased ATP production and subsequent effects on cellular function .
Pharmacokinetics
Once in the body, they can distribute to various tissues, particularly fatty tissues due to their lipophilic nature .
Result of Action
Exposure to 2,3,4,5-TCP can lead to a range of adverse effects, including profuse sweating, intense thirst, abdominal pain, nausea, vomiting, diarrhea, cyanosis from methemoglobinemia, hyperactivity, stupor, blood pressure fall, hyperpnea, hemolysis, convulsions, collapse, coma, and pulmonary edema followed by pneumonia .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5-TCP. As a persistent organic pollutant, 2,3,4,5-TCP is resistant to environmental degradation and can remain in the environment for extended periods . Its lipophilic nature allows it to bioaccumulate in organisms, potentially leading to toxic effects at higher trophic levels .
Preparation Methods
2,3,4,5-Tetrachlorophenol can be synthesized through the reaction of 2-amino-3,4,5,6-tetrachlorobenzoic acid with sodium nitrite and sulfuric acid, followed by boiling in a copper sulfate solution . Industrial production methods often involve electrophilic halogenation of phenol with chlorine . The reaction conditions typically include the use of solvents like petroleum ether or ligroin to obtain the compound in its solid form .
Chemical Reactions Analysis
2,3,4,5-Tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
2,3,4,5-Tetrachlorophenol has several scientific research applications:
Biology: It is studied for its effects on various biological systems, including its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the preservation of plants and sewage treatment due to its fungicidal properties.
Comparison with Similar Compounds
2,3,4,5-Tetrachlorophenol is one of several tetrachlorophenol isomers. Other similar compounds include:
Properties
IUPAC Name |
2,3,4,5-tetrachlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULKYXXCCZZKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O | |
Record name | 2,3,4,5-TETRACHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID0022220 | |
Record name | 2,3,4,5-Tetrachlorophenol | |
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Molecular Weight |
231.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,4,5-tetrachlorophenol appears as needles (from petroleum ether, ligroin) or beige solid. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline], Needles (from petroleum ether, ligroin) or beige solid. | |
Record name | 2,3,4,5-TETRACHLOROPHENOL | |
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Record name | 2,3,4,5-Tetrachlorophenol | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes, sublimes | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol | |
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Density |
1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, 1.6 | |
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Vapor Pressure |
0.000339 [mmHg] | |
Record name | 2,3,4,5-Tetrachlorophenol | |
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Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE ( ... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/ | |
Record name | 2,3,4,5-TETRACHLOROPHENOL | |
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Color/Form |
Needles from petroleum ether (sublimes) | |
CAS No. |
4901-51-3, 25167-83-3 | |
Record name | 2,3,4,5-TETRACHLOROPHENOL | |
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Record name | Phenol, tetrachloro- | |
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Melting Point |
241 °F (NTP, 1992), 116.5 °C, 241 °F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,4,5-tetrachlorophenol degraded in anaerobic environments?
A1: Research shows that this compound undergoes reductive dechlorination in anaerobic environments like lake sediment [] and methanogenic cultures [, , , , ]. This process involves the removal of chlorine atoms and can lead to the formation of less chlorinated phenols, such as 3,4,5-trichlorophenol and 3,5-dichlorophenol.
Q2: What are the identified metabolites of this compound in anaerobic conditions?
A2: Anaerobic degradation of this compound typically produces 3,4,5-trichlorophenol as a primary metabolite. This can be further dechlorinated to 3,5-dichlorophenol and eventually 3-chlorophenol [, , , ].
Q3: Does the presence of other compounds influence this compound degradation?
A3: Yes, studies have found that the presence of sulfate, thiosulfate, and sulfite can inhibit the reductive dechlorination of this compound []. Conversely, co-amendment with compounds like 1,2,3,4-tetrachlorobenzene or 2,3,4,5-tetrachloroanisole can enhance its anaerobic degradation in certain sediments [].
Q4: Is this compound a metabolite of other compounds?
A4: Yes, this compound has been identified as a metabolite of pentachlorophenol in both anaerobic sewage sludge and soil [, , ] and in rat urine []. It has also been found as a metabolite of pentachlorobenzene in coyote feces [] and in the urine of rabbits administered pentachlorobenzene [].
Q5: What is the degradation pathway of pentachlorophenol involving this compound in anaerobic sewage sludge?
A5: Pentachlorophenol-acclimated anaerobic sewage sludge degrades pentachlorophenol through a series of reductive dechlorination steps. One pathway involves the following sequence: Pentachlorophenol --> this compound --> 3,4,5-trichlorophenol --> 3,5-dichlorophenol --> 3-chlorophenol [, ].
Q6: How is this compound synthesized?
A6: A convenient synthesis method for this compound involves the diazotisation of 3,4,5,6-tetrachloroanthranilic acid in a concentrated sulphuric acid solution. Subsequent steam distillation of the diazonium sulphate solution yields this compound [].
Q7: Where has this compound been detected in the environment?
A7: this compound has been detected in landfill leachates [], indicating its presence as a persistent pollutant.
Q8: What are the toxic effects of this compound?
A8: Studies show that this compound, along with other higher chlorinated phenols, can inhibit ADP phosphorylation and state 4 respiration in rat embryonic and maternal liver mitochondria []. It also exhibits uncoupling activity, suggesting potential disruption of mitochondrial function, which is crucial for cellular energy production.
Q9: How does the toxicity of this compound compare to other chlorophenols?
A9: In studies comparing the effects of various chlorophenols on rat embryonic and maternal liver mitochondria, this compound exhibited stronger inhibitory effects on mitochondrial function compared to lower chlorinated phenols like 3,5-dichlorophenol and 4-chlorophenol []. This suggests that the degree of chlorination influences the toxicity of chlorophenols.
Q10: How is this compound typically analyzed in environmental samples?
A10: Gas chromatography coupled with mass spectrometry (GC/MS) is a common technique for analyzing this compound and other chlorophenols in environmental samples like soil and leachate [, , , ]. Liquid phase microextraction (LPME) followed by GC/MS analysis has also been successfully used for detecting this compound in industrial wastewater [].
Q11: Can this compound be degraded by photochemical processes?
A11: Yes, research shows that this compound undergoes photodegradation in water/methanol mixtures [].
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